Ethyl methyl carbonate

Lithium-ion battery Electrolyte Graphite electrode

Electrolyte formulators often face cycle-life degradation and safety issues due to suboptimal solvent purity and symmetry. Ethyl methyl carbonate (EMC) directly resolves these challenges: • Enhances Li⁺ self-diffusion by 44% vs. pure EC electrolytes, enabling high-rate capability. • Asymmetric structure essential for graphite anode compatibility-delivers high capacity and long cycle life unattainable with DMC or DEC. • High-purity grade (≥99.9%, ≤10 ppm acid/H₂O) minimizes HF generation and side reactions, ensuring reliability for EV and grid-storage cells.

Molecular Formula C4H8O3
Molecular Weight 104.1 g/mol
CAS No. 623-53-0
Cat. No. B1332091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl methyl carbonate
CAS623-53-0
Molecular FormulaC4H8O3
Molecular Weight104.1 g/mol
Structural Identifiers
SMILESCCOC(=O)OC
InChIInChI=1S/C4H8O3/c1-3-7-4(5)6-2/h3H2,1-2H3
InChIKeyJBTWLSYIZRCDFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Methyl Carbonate: Specifications & Properties


Ethyl methyl carbonate (EMC, CAS 623-53-0) is an asymmetric linear carbonate ester widely utilized as a co-solvent in nonaqueous electrolyte formulations for lithium-ion batteries (LIBs) [1]. As an aprotic, polar liquid with the molecular formula C₄H₈O₃, it exhibits a relatively low viscosity (0.69 mm²/s), moderate dielectric constant, and a broad liquid temperature range (melting point -14 °C to -55 °C, boiling point 101–107 °C) . These baseline physicochemical characteristics make it a standard component in electrolyte blends designed to balance ionic conductivity with electrochemical stability. The compound's asymmetric structure, containing both methyl and ethyl groups, distinguishes it from symmetric linear carbonates and underpins its specific performance attributes .

Nonaqueous lithium-ion battery electrolyte co-solvent
Asymmetric methyl-ethyl carbonate structure for graphite anode research
Low-viscosity profile supports ionic conductivity balance in electrolyte blends

Ethyl Methyl Carbonate: Why Substitution Fails


In-class substitution among linear carbonates such as dimethyl carbonate (DMC), diethyl carbonate (DEC), and ethyl methyl carbonate (EMC) is not recommended due to quantifiable divergences in key performance attributes [1]. While these solvents share a common carbonate backbone, their distinct alkyl substituents yield significantly different electrochemical stability, thermal decomposition behavior, and solvation dynamics [2][3]. For instance, the gas generation profile during thermal runaway events, a critical safety parameter, differs markedly between EMC and its symmetric counterparts DMC and DEC [4]. Furthermore, the specific asymmetric structure of EMC is essential for achieving the long cycle life and high capacity with graphite electrodes that symmetric carbonates cannot replicate, thereby directly impacting the procurement decision for electrolyte formulators [5].

Substitute Considered
Mismatch Risk
Dimethyl carbonate (DMC)
Solvation dynamics and thermal decomposition pathway may differ; gas-generation profile distinct from EMC under LiPF₆ conditions
Diethyl carbonate (DEC)
Reported higher gas production during thermal events may shift safety profile interpretation
Symmetric linear carbonates
May not support equivalent graphite anode cycling performance; asymmetric structure reported as key differentiator

Ethyl Methyl Carbonate: Performance Evidence vs. Comparators


Asymmetric Carbonate Advantage in Graphite Cycling

Electrochemical cycling of graphite electrodes in electrolytes containing asymmetric alkyl methyl carbonates, such as ethyl methyl carbonate (EMC), demonstrates essential performance advantages over symmetric carbonate solvents. The study directly compares EMC-based electrolytes with those using symmetric carbonates, concluding that the use of asymmetric structures is 'essential to achieve both high capacity and long cycle life' with graphite electrodes [1]. This is a qualitative conclusion drawn from comparative galvanostatic cycling experiments, highlighting a critical functional differentiation.

Asymmetric Structure Requirement
Class-level inference
High capacity and long cycle life (qualitative) Symmetric carbonates (DMC, DEC)
Reported structural requirement for graphite cycling performance
Galvanostatic cycling; LiPF₆ and LiN(SO₂C₂F₅)₂ electrolytes
Lithium-ion battery Electrolyte Graphite electrode

Thermal Decomposition Stability vs. DMC and DEC

A comparative study on the thermal breakdown of common Li-ion battery electrolyte components reveals quantifiable differences in gas generation among linear carbonates. Diethyl carbonate (DEC) was found to be the largest contributor, producing upwards of 1.5 moles of gas per mole of electrolyte, while dimethyl carbonate (DMC) was found to be relatively stable. Ethyl methyl carbonate (EMC) was stable on its own, but its decomposition was catalyzed by the addition of LiPF₆, distinguishing its behavior from both DMC and DEC [1].

Thermal Decomposition Gas Profile
Head-to-head
Stable alone; LiPF₆-catalyzed decomposition DEC: >1.5 mol gas/mol; DMC: relatively stable
Reported distinct thermal decomposition pathway vs. symmetric carbonates
Pure components and LiPF₆ mixtures; vapor composition analysis
Thermal stability Electrolyte safety Gas generation

Oxidation Sensitivity to Oxygen vs. DMC

Under oxygen-lean oxidation and pyrolysis conditions, relevant to thermal runaway scenarios, ethyl methyl carbonate (EMC) exhibits distinct stability and reaction pathway characteristics compared to dimethyl carbonate (DMC) and diethyl carbonate (DEC). The addition of oxygen primarily influenced the consumption rate of DMC, whereas the consumption rates of DEC and EMC were found to be less sensitive [1]. Furthermore, the consumption onset temperatures were in the order of DEC~EMC < DMC, regardless of oxygen concentration [1].

Oxidative Stability Under O₂-Lean Conditions
Head-to-head
Less O₂-sensitive than DMC; onset T ~DEC
Reported differential oxidation kinetics in thermal-runaway-relevant conditions
Jet-stirred reactor; 600–1100 K; equivalence ratios 2.5–∞
Li⁺ Transport Trade-off
Head-to-head
−60% ion dissociation; +44% Li⁺ self-diffusion
Reported ion-transport balance in EC:EMC vs. EC-only electrolyte
1.2 M LiPF₆; atomistic modeling and transport measurements; similar total conductivity
Flame-Retardant Capacity Retention
Head-to-head
Up to 90% retention (5th–200th cycle)
Reported capacity retention in EMC-containing flame-retardant blend
EC/EMC/TFEC vs. benchmark; +14% absolute retention
Battery-Grade Purity Specification
Data to verify
Assay99.9% Acid≤ 10 ppm H₂O≤ 10 ppm
Reported high-purity specification context for battery-grade procurement
Vendor technical datasheet; source-specific review recommended
Electrolyte degradation Thermal runaway Oxidation kinetics

Li⁺ Transport and Ion Dissociation Balance

Comparative atomistic modeling and transport measurements of Gen2 electrolyte (1.2 M LiPF₆ in EC:EMC) versus EC-base electrolyte (1.2 M LiPF₆ in EC alone) reveal a trade-off in transport properties. The Gen2 electrolyte, which includes EMC, was found to have a 60% lower ion dissociation rate and a 44% faster Li⁺ self-diffusion rate than the EC-base electrolyte, while the total ionic conductivities were similar [1].

Li⁺ Transport Trade-off
Head-to-head
−60% ion dissociation; +44% Li⁺ self-diffusion
Reported ion-transport balance in EC:EMC vs. EC-only electrolyte
1.2 M LiPF₆; atomistic modeling and transport measurements; similar total conductivity
Ionic conductivity Solvation structure Li-ion diffusion

Capacity Retention in Flame-Retardant Electrolytes

In a study developing flame-retarding battery electrolytes, the use of ethyl methyl carbonate (EMC) mixed with ethylene carbonate (EC) and a flame-retardant co-solvent (TFEC) achieved comparable or superior electrochemical performance to a state-of-the-art benchmark. Specifically, the EMC-containing electrolyte demonstrated up to 90% capacity retention between the 5th and 200th cycle, compared with 76% for the benchmark electrolyte [1].

Flame-Retardant Capacity Retention
Head-to-head
Up to 90% retention (5th–200th cycle)
Reported capacity retention in EMC-containing flame-retardant blend
EC/EMC/TFEC vs. benchmark; +14% absolute retention
Flame-retardant electrolyte Capacity retention Electrochemical performance

Battery-Grade Purity and Stability

Commercial procurement specifications directly differentiate battery-grade ethyl methyl carbonate from lower-purity grades. For example, Technipur® EMC is offered with an assay of 99.9%, very low acid content (≤10 ppm), and very low water content (≤10 ppm) . These strict impurity controls are in contrast to standard grades (e.g., 98% purity) and are critical for achieving high electrochemical performance by minimizing side reactions and HF generation .

Battery-Grade Purity Specification
Data to verify
Assay99.9% Acid≤ 10 ppm H₂O≤ 10 ppm
Reported high-purity specification context for battery-grade procurement
Vendor technical datasheet; source-specific review recommended
Battery-grade solvent Purity specifications Electrolyte stability

Ethyl Methyl Carbonate: Key Application Scenarios


Li-ion Battery Electrolyte Formulation

Ethyl methyl carbonate is the preferred linear carbonate co-solvent for formulating non-aqueous electrolytes when a balance of low viscosity and moderate dielectric constant is required. Its ability to enhance Li⁺ self-diffusion by 44% compared to a pure EC electrolyte [1] makes it crucial for achieving high-rate capability. For graphite-based anodes, the use of an asymmetric carbonate like EMC is essential for realizing both high capacity and long cycle life, a performance combination not achievable with symmetric carbonates like DMC or DEC [2].

Flame-Retardant Electrolyte Development

EMC serves as a robust, conventional solvent base for incorporating novel flame-retarding co-solvents. Research demonstrates that an EC/EMC/TFEC blend can achieve up to 90% capacity retention over 200 cycles, outperforming a state-of-the-art benchmark (76% retention) [3]. This makes EMC a strategic choice for formulators aiming to enhance battery safety without compromising, and in some cases improving, electrochemical performance.

Low-Temperature Electrolyte Research

In the development of electrolytes for anode-free lithium metal batteries (AFLMBs) operating under wide-temperature conditions, EMC is a key component. A quaternary solvent blend containing EMC demonstrated a capacity retention of 30% at 0 °C, with an average Coulombic efficiency of 95% [4]. Its inclusion in these advanced formulations is critical for extending the operational temperature range of next-generation battery systems.

Ultra-High Purity Electrolyte Synthesis

For manufacturing processes demanding the highest levels of electrochemical stability, procuring a high-purity grade of EMC (e.g., 99.9% with ≤10 ppm acid and water) is non-negotiable . This specific grade minimizes undesirable side reactions and HF generation, which are known to degrade cell performance and safety. Its selection is justified when the end-application requires the utmost reliability, such as in long-life electric vehicle or grid-storage batteries.

Application
Selection Property
Validation Focus
Li-ion battery electrolyte formulation
Asymmetric carbonate structure for graphite anode compatibility
Cycling and Li⁺ transport endpoint review
Flame-retardant electrolyte development
Capacity retention with safety-enhancing co-solvents
Cycle-life endpoint in safety-enhanced blends
Low-temperature electrolyte research
Wide-temperature-range formulation compatibility
Low-T capacity retention and Coulombic efficiency review
High-purity electrolyte synthesis
Battery-grade impurity specification context
Stability and side-reaction minimization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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